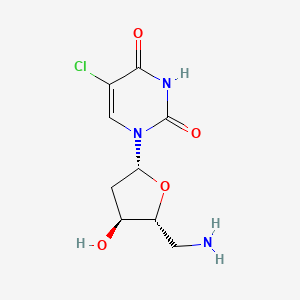
Bromo(dimethyl)phenyl-lambda~5~-arsanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(dimethyl)phenyl-lambda~5~-arsanol: is an organoarsenic compound characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(dimethyl)phenyl-lambda~5~-arsanol typically involves the reaction of phenylarsine oxide with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions: Bromo(dimethyl)phenyl-lambda~5~-arsanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various substituted phenylarsine derivatives.
科学研究应用
Bromo(dimethyl)phenyl-lambda~5~-arsanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s biological activity is studied for potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Bromo(dimethyl)phenyl-lambda~5~-arsanol exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
相似化合物的比较
Phenylarsine oxide: Similar in structure but lacks the bromine and methyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic but lacks the phenyl group.
Arsenobenzene: Contains an arsenic-phenyl bond but lacks the bromine and methyl groups.
Uniqueness: Bromo(dimethyl)phenyl-lambda~5~-arsanol is unique due to the combination of bromine, methyl, and phenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
59332-63-7 |
|---|---|
分子式 |
C8H12AsBrO |
分子量 |
279.01 g/mol |
IUPAC 名称 |
bromo-hydroxy-dimethyl-phenyl-λ5-arsane |
InChI |
InChI=1S/C8H12AsBrO/c1-9(2,10,11)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
InChI 键 |
ORPNYARQNBKZQA-UHFFFAOYSA-N |
规范 SMILES |
C[As](C)(C1=CC=CC=C1)(O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


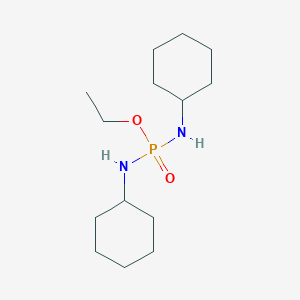
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
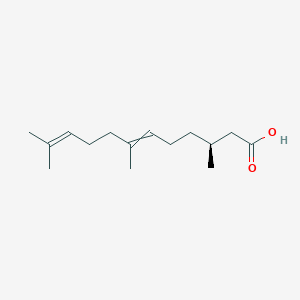
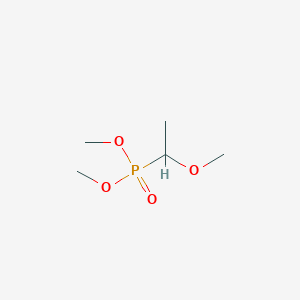
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
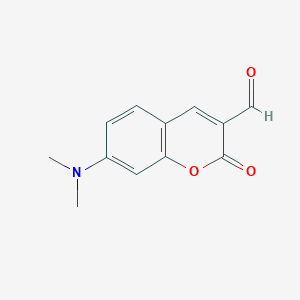
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
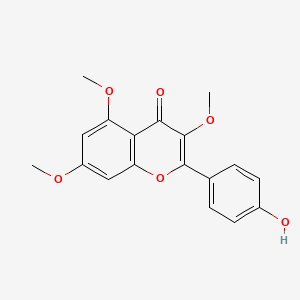
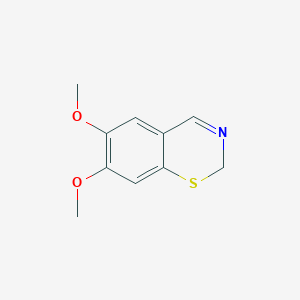
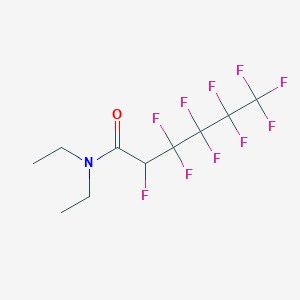
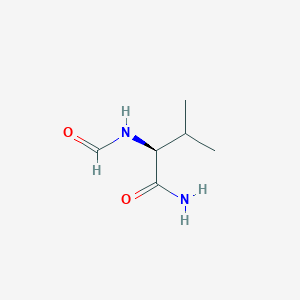

![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
